4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride
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Overview
Description
“4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” is a versatile material used in scientific research. It exhibits complex properties and can be applied in various fields, including drug development, polymer synthesis, and catalysis. The compound has a molecular weight of 211.69 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride”, is an important task in modern organic chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years , indicating the significance of this field.
Molecular Structure Analysis
The InChI code for “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” is 1S/C8H17NO3.ClH/c10-5-6-12-7-8(11)1-3-9-4-2-8;/h9-11H,1-7H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” is a powder at room temperature . The compound’s storage temperature is 4 degrees Celsius .
Scientific Research Applications
HIV Treatment Research
A series of novel piperidin-4-ol derivatives, including “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride”, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated . This research is part of the ongoing efforts to find CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .
Fluorescence Activation, Patterning and Enhancement
Although the specific compound “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” was not mentioned, it’s worth noting that piperidin-4-ol derivatives have been used in the synthesis of a dual fluorogenic system based on a boron-dipyrromethene (BODIPY) dye coupled with a paramagnetic 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) nitroxide . Electron exchange facilitates the non-radiative relaxation of the singlet state of the chromophore, partially quenching the fluorescence from the BODIPY moiety . This indicates potential applications in fluorescence-based research and technologies .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for “4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride” and similar compounds are likely to involve further exploration of their potential applications in drug development, polymer synthesis, and catalysis. Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(2-hydroxyethoxymethyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c10-5-6-12-7-8(11)1-3-9-4-2-8;/h9-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBPEJQXUQFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(COCCO)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride |
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